LogP Comparison: 1-Isopropyl vs. 1-Methyl vs. 1-Ethyl vs. Unsubstituted Indazole-3-Carboxylic Acids
The 1-isopropyl group confers a significantly higher calculated lipophilicity (LogP) compared to the N-methyl and N-ethyl analogs and the unsubstituted parent compound. This difference is a critical parameter for optimizing membrane permeability and oral bioavailability in drug design .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 2.3154 |
| Comparator Or Baseline | 1-Methyl-1H-indazole-3-carboxylic acid (LogP: ~1.27), 1-Ethyl-1H-indazole-3-carboxylic acid (LogP: ~1.75), Indazole-3-carboxylic acid (LogP: ~1.26-1.57) |
| Quantified Difference | ~1.0-1.5 LogP units higher than comparators |
| Conditions | Calculated values from various sources using different computational methods (e.g., XLogP). |
Why This Matters
A higher LogP value, driven by the isopropyl group, can be a key differentiator for projects requiring enhanced membrane permeability to achieve sufficient oral bioavailability or target engagement.
